
6-溴-1,2,3,4-四氢-1,8-萘啶
描述
The compound 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of the naphthyridine family, which is a class of compounds known for their diverse chemical and biological properties. The naphthyridine core is a fused bicyclic structure consisting of a pyridine ring fused to a naphthalene ring. The presence of a bromine atom at the 6th position and the tetrahydro modification indicates a saturated bicyclic system with a potential for further chemical modifications and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of tetrahydro-naphthyridine derivatives has been explored through various synthetic approaches. One such approach involves starting from readily available 3-bromo-picolines. The synthesis includes the reduction of an imine formed by the intramolecular reaction of acyl and amine groups. The amine group is introduced through a sequence of reactions starting with deprotonation of the methyl group in bromopicoline, followed by reaction with dimethylcarbonate, reduction to the corresponding alcohol, and a Mitsunobu reaction with phthalamide. The acyl group is introduced at the bromine position via a Stille cross-coupling reaction, followed by hydrolysis, allowing for the multigram preparation of tetrahydro-naphthyridines .
Another synthetic route described involves the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in a one-pot process, with subsequent removal of the tert-butyl group from the nitrogen .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives, which are closely related to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been confirmed by analytical data and X-ray crystallography analysis. These structures are synthesized via condensation of 1-benzyl-4-piperidinone with aromatic aldehydes and further reaction with 6-aminouracils .
Chemical Reactions Analysis
The reactivity of halogenated naphthyridines has been studied, revealing differences in the reactivity of halogens in different positions of the naphthyridine ring. For instance, the reactivity of 3,4-dihalogenonaphthyridines with p-toluenesulfonic hydrazide has been compared, providing insights into the chemical behavior of halogenated naphthyridines and methods for synthesizing 3-bromo- and 3-chloro-1,6-naphthyridine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine are not detailed in the provided papers, related compounds such as 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been synthesized and studied for their potential as antivertigo agents. These compounds are synthesized by chemical modification of pyridine derivatives and by condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation . The physical and chemical properties of these compounds would be influenced by the presence of the bromine atom and the tetrahydro structure, which could affect their solubility, stability, and reactivity.
科学研究应用
合成与化学性质
6-溴-1,2,3,4-四氢-1,8-萘啶参与各种合成过程。一项研究描述了它通过席夫碱的还原胺化合成的过程,突出了它在有机合成中的用途 (Zlatoidský & Gabos, 2009)。另一项研究详细介绍了它从 2-甲基吡嗪的合成,展示了它在创建复杂有机化合物方面的多功能性 (滕大为,2010)。
反应性和衍生物
研究已经探索了 6-溴-1,2,3,4-四氢-1,8-萘啶及其衍生物的反应性。例如,研究溴和氯萘啶在液氨中与钾酰胺的反应,深入了解其化学行为和产生新化合物的潜力 (Plas、Woźniak 和 Veldhuizen,2010)。此外,溴萘啶与氨水在铜催化下进行胺化反应,为功能性萘啶提供了替代途径 (Anderson 等,2010)。
药理学潜力
萘啶衍生物,包括与 6-溴-1,2,3,4-四氢-1,8-萘啶相关的衍生物,显示出有希望的药理活性。一项关于新型萘啶衍生物的研究揭示了其在癌症治疗中的潜力,特别是在诱导黑色素瘤细胞的细胞死亡机制方面 (Kong 等,2018)。
先进材料合成
对各种萘啶衍生物(包括四氢和十氢变体)的合成研究为材料科学领域做出了贡献,可能导致开发具有独特性能的新材料 (Armarego,1967)。
化学相互作用和修饰
各种研究集中在萘啶衍生物的化学相互作用和修饰上。这包括探索不同的合成方法和了解异构萘啶的溴化反应,这对于开发新的化学实体至关重要 (Malm、Börnfeldt 和 Gronowitz,1994)。
生化分析
Biochemical Properties
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine can bind to DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis (programmed cell death). By modulating these pathways, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine can either promote or inhibit cell growth, depending on the context . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, thereby influencing various biochemical pathways . For example, the compound’s interaction with kinases can lead to changes in phosphorylation states of target proteins, affecting their activity and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can influence metabolic flux, altering the levels of various metabolites and affecting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its overall biological activity .
Subcellular Localization
The subcellular localization of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .
属性
IUPAC Name |
6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYOPQIKOHSBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591623 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1023813-80-0 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


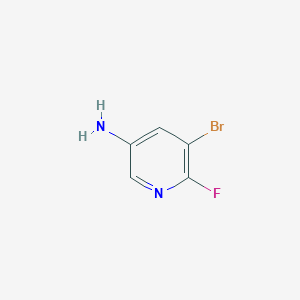

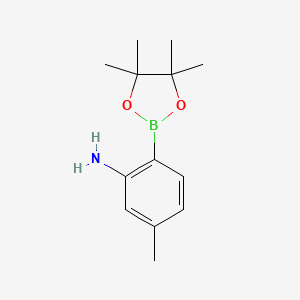
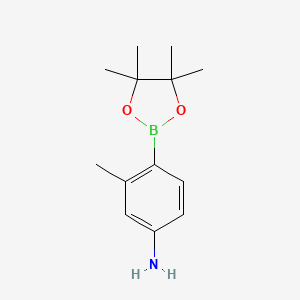

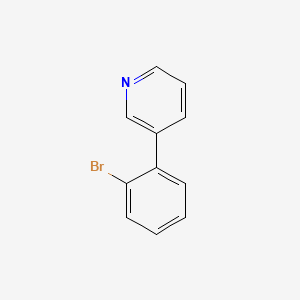
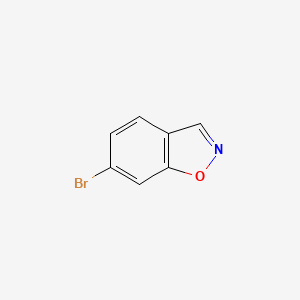




![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)
